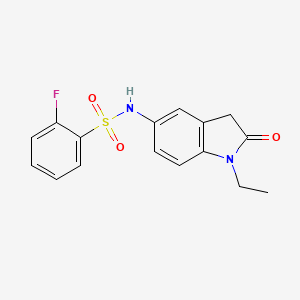
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-fluorobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-fluorobenzene-1-sulfonamide, commonly referred to as FES, is a synthetic small molecule compound with the molecular formula C14H14FN3O3S. FES was developed in the late 1990s as a potential therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. FES has been studied extensively in both laboratory and clinical settings, and has been found to have a variety of potential applications in medicine.
Wirkmechanismus
The exact mechanism of action of FES is not completely understood. However, it is believed that FES may act as an anti-inflammatory agent and as an inhibitor of tumor cell growth. It is also believed that FES may act as an antioxidant, protecting cells from oxidative damage caused by free radicals.
Biochemical and Physiological Effects
FES has been found to have a variety of biochemical and physiological effects. In particular, FES has been found to reduce inflammation, inhibit tumor cell growth, regulate glucose levels, protect neurons from damage, and reduce the progression of Alzheimer’s disease. In addition, FES has been found to have anti-oxidant properties, protecting cells from oxidative damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The use of FES in laboratory experiments has a number of advantages and limitations. One of the main advantages of using FES in laboratory experiments is its high solubility in water, which allows it to be used in a variety of applications. Additionally, FES is relatively stable and has a low toxicity, making it a safe compound to use in laboratory experiments. On the other hand, FES is a synthetic compound and is not found naturally in the body, which limits its use in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on FES. One potential direction is to further investigate the potential therapeutic applications of FES, such as its potential to inhibit tumor cell growth and reduce inflammation. Additionally, further research could be conducted to better understand the mechanism of action of FES and its potential to protect neurons from damage. Furthermore, research could be conducted to explore the potential of FES to treat other diseases, such as cardiovascular diseases and neurodegenerative diseases. Finally, research could be conducted to explore the potential of FES to be used as a drug delivery system.
Synthesemethoden
FES is synthesized through a multi-step process involving a variety of organic reactions. The first step involves the reaction of 2-fluorobenzene-1-sulfonamide with ethyl chloroacetate to form ethyl 2-fluorobenzene-1-sulfonamide. This is followed by a reaction with 1-ethyl-2-oxo-1,2-dihydro-3H-indole to form N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-fluorobenzene-1-sulfonamide.
Wissenschaftliche Forschungsanwendungen
FES has been studied extensively in the laboratory and clinical settings for its potential therapeutic properties. In particular, FES has been investigated for its potential to inhibit the growth of cancer cells, reduce inflammation, and regulate glucose levels in diabetes. In addition, FES has been studied for its potential to protect neurons from damage and reduce the progression of Alzheimer’s disease.
Eigenschaften
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-2-19-14-8-7-12(9-11(14)10-16(19)20)18-23(21,22)15-6-4-3-5-13(15)17/h3-9,18H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIMBVCCYHJGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-fluorobenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6511318.png)
![3-bromo-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6511345.png)
![2-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6511354.png)
![2-methyl-N-(4-{[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]sulfamoyl}phenyl)propanamide](/img/structure/B6511366.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide](/img/structure/B6511379.png)
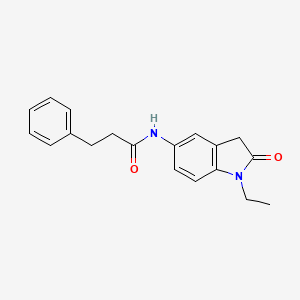
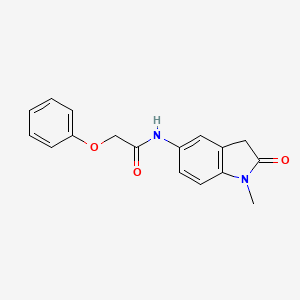
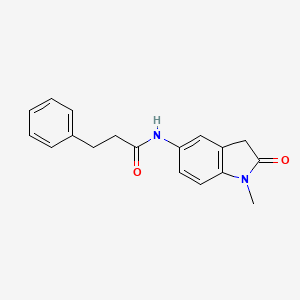
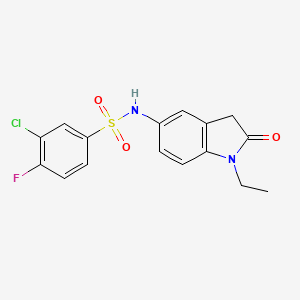
![N-{9-ethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B6511408.png)
![N-{9-ethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-3-phenylpropanamide](/img/structure/B6511409.png)
![3-methyl-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}butanamide](/img/structure/B6511413.png)
![2-(2-methoxyphenoxy)-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide](/img/structure/B6511418.png)
![2-(4-methoxyphenoxy)-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide](/img/structure/B6511421.png)